molecular formula C16H15BrN2O3 B13120218 Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 612065-15-3

Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B13120218
CAS No.: 612065-15-3
M. Wt: 363.21 g/mol
InChI Key: DKOXPRYVTDTRKS-UHFFFAOYSA-N
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Description

Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a bromophenyl group, an indolizine core, and a carboxylate ester functional group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or a carboxylic acid derivative.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents like N-bromosuccinimide (NBS) to introduce the bromine atom onto the phenyl ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the indolizine core play crucial roles in binding to these targets, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action would involve techniques like molecular docking, enzyme assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(2-chlorophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
  • Methyl 6-(2-fluorophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
  • Methyl 6-(2-iodophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Uniqueness

The uniqueness of Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate lies in its bromophenyl group, which can participate in unique halogen bonding interactions and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different electronic and steric effects.

Properties

CAS No.

612065-15-3

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

methyl 6-(2-bromoanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C16H15BrN2O3/c1-22-16(21)10-9-13(15(20)19-8-4-7-14(10)19)18-12-6-3-2-5-11(12)17/h2-3,5-6,9,18H,4,7-8H2,1H3

InChI Key

DKOXPRYVTDTRKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=CC=C3Br

Origin of Product

United States

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